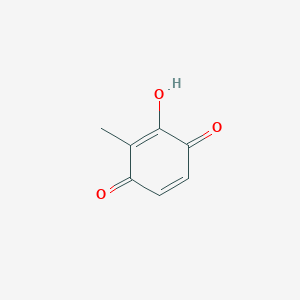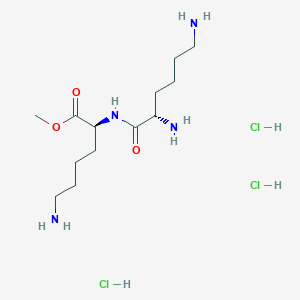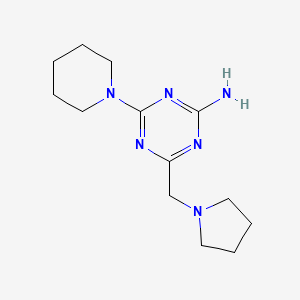
s-Triazine, 2-amino-4-piperidino-6-(1-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with piperidine and pyrrolidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The piperidine and pyrrolidine groups are introduced via nucleophilic substitution reactions. For example, the triazine core can be reacted with piperidine and pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the triazine core is substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen atoms.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a ligand for binding to specific proteins or enzymes. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is investigated for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(morpholin-4-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine
- 4-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
Uniqueness
4-(piperidin-1-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both piperidine and pyrrolidine groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
22404-26-8 |
|---|---|
Molekularformel |
C13H22N6 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
4-piperidin-1-yl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-12-15-11(10-18-6-4-5-7-18)16-13(17-12)19-8-2-1-3-9-19/h1-10H2,(H2,14,15,16,17) |
InChI-Schlüssel |
UNRJBYDHUJVIFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


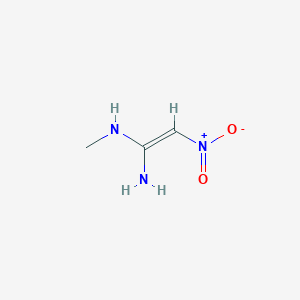
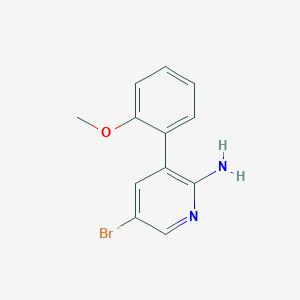
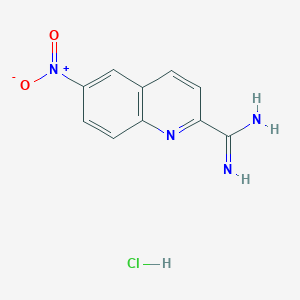
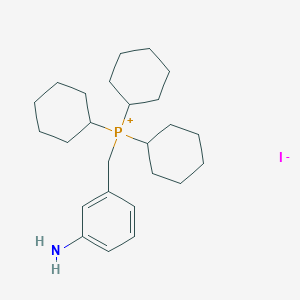

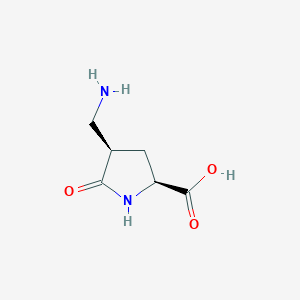
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)

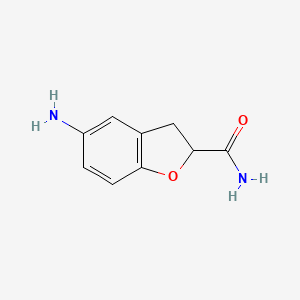
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
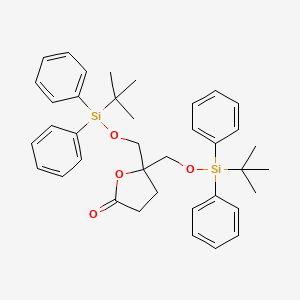
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
